molecular formula C14H10F2O3 B6399735 4-(2,4-Difluorophenyl)-2-methoxybenzoic acid CAS No. 1261909-88-9

4-(2,4-Difluorophenyl)-2-methoxybenzoic acid

Cat. No.: B6399735
CAS No.: 1261909-88-9
M. Wt: 264.22 g/mol
InChI Key: WQFKQIONSXJISL-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-2-methoxybenzoic acid is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a methoxy group on the benzoic acid structure

Properties

IUPAC Name

4-(2,4-difluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-6-8(2-4-11(13)14(17)18)10-5-3-9(15)7-12(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFKQIONSXJISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689596
Record name 2',4'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-88-9
Record name 2',4'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-2-methoxybenzoic acid typically involves the reaction of 2,4-difluorophenylboronic acid with 2-methoxybenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Difluorophenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include modulation of enzyme activity, alteration of cellular signaling, and interaction with receptor sites .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenylboronic acid: Shares the difluorophenyl group but lacks the methoxybenzoic acid structure.

    2,4-Difluorophenyl isocyanate: Contains the difluorophenyl group with an isocyanate functional group instead of the methoxybenzoic acid.

    2,4-Difluoroaniline: Features the difluorophenyl group with an amine functional group.

Uniqueness

4-(2,4-Difluorophenyl)-2-methoxybenzoic acid is unique due to the combination of the difluorophenyl group and the methoxybenzoic acid structure.

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